molecular formula C11H10ClFN2O2 B6610754 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2866319-26-6

5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B6610754
CAS No.: 2866319-26-6
M. Wt: 256.66 g/mol
InChI Key: NATPDQYILCPMCI-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitrating agents, halogenating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid.

    Reduction: Formation of 5-(4-fluorophenyl)-1-methyl-1H-dihydroimidazole-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 5-(4-bromophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 5-(4-methylphenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride

Uniqueness

Compared to its analogs, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPDQYILCPMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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